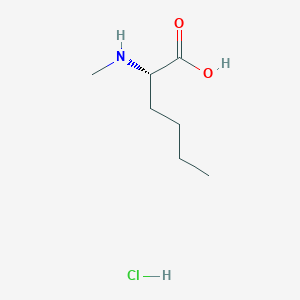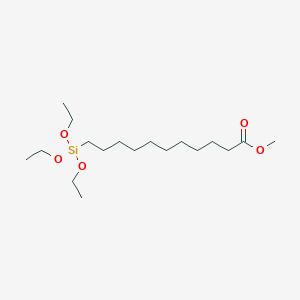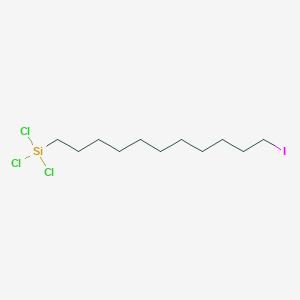
11,11-Dimethoxyundecyltrimethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,11-Dimethoxyundecyltrimethoxysilane is an organosilicon compound with the molecular formula C₁₆H₃₆O₅Si and a molecular weight of 336.54 g/mol . This compound is known for its use as a coupling agent, particularly in applications where a “masked aldehyde function” is required. The compound is deprotected after deposition with acidic aqueous or acidic aqueous ethanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11,11-Dimethoxyundecyltrimethoxysilane typically involves the reaction of undecyltrimethoxysilane with methanol in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods ensure consistent quality and yield of the compound. The use of automated systems and precise control of reaction parameters are crucial for the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
11,11-Dimethoxyundecyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and methanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds.
Deprotection: The “masked aldehyde function” can be deprotected using acidic aqueous or acidic aqueous ethanol.
Common Reagents and Conditions
Hydrolysis: Water and an acid or base catalyst.
Condensation: Silanol groups and heat or a catalyst.
Deprotection: Acidic aqueous or acidic aqueous ethanol.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane bonds.
Deprotection: Aldehyde functional groups.
Aplicaciones Científicas De Investigación
11,11-Dimethoxyundecyltrimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Potential use in drug delivery systems and biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 11,11-Dimethoxyundecyltrimethoxysilane involves its ability to form strong bonds with both organic and inorganic substrates. The compound’s “masked aldehyde function” can be deprotected to reveal reactive aldehyde groups, which can then participate in further chemical reactions. This property makes it a valuable coupling agent in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethoxyundecylsilane
- Methoxytrimethylsilane
- Dimethoxydimethylsilane
Uniqueness
11,11-Dimethoxyundecyltrimethoxysilane is unique due to its “masked aldehyde function,” which can be selectively deprotected under specific conditions. This feature allows for controlled reactivity and makes it particularly useful in applications requiring precise chemical modifications .
Propiedades
IUPAC Name |
11,11-dimethoxyundecyl(trimethoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O5Si/c1-17-16(18-2)14-12-10-8-6-7-9-11-13-15-22(19-3,20-4)21-5/h16H,6-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPMKHICIZKCAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCCCCCCCCC[Si](OC)(OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669810 |
Source


|
| Record name | (11,11-Dimethoxyundecyl)(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049676-96-1 |
Source


|
| Record name | (11,11-Dimethoxyundecyl)(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B6342860.png)
![5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl hydrochloride](/img/structure/B6342867.png)
![4-[(Butylamino)methyl]-2,6-dimethoxyphenol hydrochloride](/img/structure/B6342883.png)
![2,6-Dimethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6342886.png)






![6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid](/img/structure/B6342920.png)



